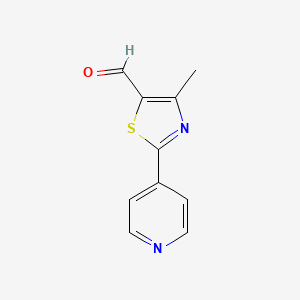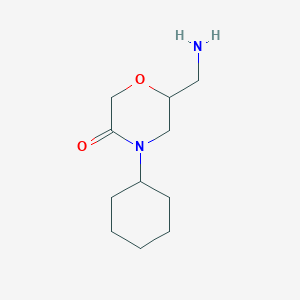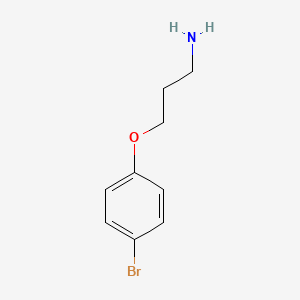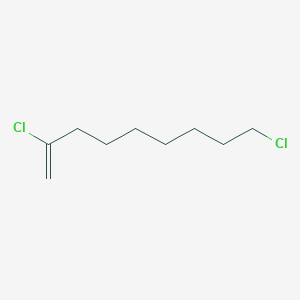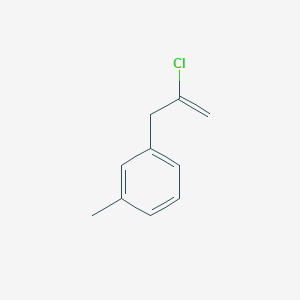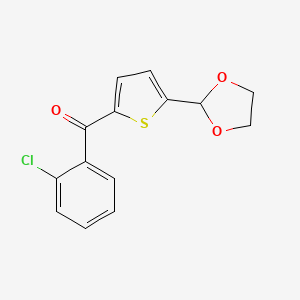
2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene
Vue d'ensemble
Description
2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene (CBT) is a heterocyclic aromatic compound that has been the subject of numerous scientific studies. The compound has a wide variety of applications in organic synthesis, pharmaceuticals, and other areas. CBT has become increasingly popular in recent years due to its unique structure and properties.
Applications De Recherche Scientifique
Antioxidant Profile and Redox Properties A study by Malmström et al. (2001) introduced a novel synthesis of 2,3-dihydrobenzo[b]thiophene-5-ol derivatives, emphasizing their antioxidant profile determined by redox properties, lipid peroxidation inhibition, and reactivity towards tert-butoxyl radicals. These thiophene derivatives, including 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene, were assessed for their ability to catalyze hydrogen peroxide decomposition, showcasing their potential as antioxidants in material science and pharmaceuticals (Malmström et al., 2001).
Polymer and Conducting Materials Synthesis Research by King and Higgins (1995) on the synthesis and characterization of novel substituted benzo[c]thiophenes, including polymers derived from these compounds, demonstrated the ability to tune the potentials for n- and p-doping in transparent conducting polymers. This has significant implications for the development of electronic and optoelectronic devices, providing insights into designing more efficient materials (King & Higgins, 1995).
Metal-Organic Frameworks (MOFs) Zhao et al. (2017) reported on metal-organic frameworks constructed from thiophene-functionalized dicarboxylates. These MOFs exhibited efficient luminescence sensing and pesticide removal capabilities, highlighting the role of thiophene derivatives in environmental monitoring and remediation technologies. The study underlines the potential of 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene in constructing advanced functional materials for sensing and pollutant degradation (Zhao et al., 2017).
Electrochemistry and Electrogenerated Chemiluminescence (ECL) An investigation by Shen et al. (2010) into the electrochemistry and ECL of a dithienylbenzothiadiazole-based fluorophore demonstrated differential reactivity between donor and acceptor groups. This study provides valuable insights into the electronic interactions within thiophene derivatives, which could be leveraged in the development of ECL-based sensors and bioimaging applications (Shen et al., 2010).
Antimicrobial and Central Nervous System (CNS) Depressant Activity Research into 2-chloromethyl-3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones by Manjunath et al. (1997) explored their potential as CNS depressants. This study underscores the biomedical applications of thiophene derivatives, suggesting their utility in developing new pharmaceuticals with sedative properties (Manjunath et al., 1997).
Propriétés
IUPAC Name |
(2-chlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJGFWKLOUGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641931 | |
| Record name | (2-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene | |
CAS RN |
898773-44-9 | |
| Record name | (2-Chlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)
